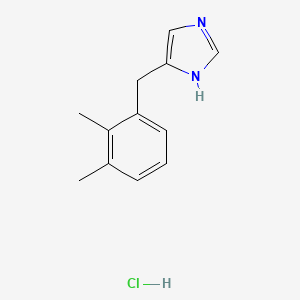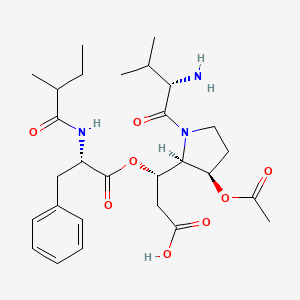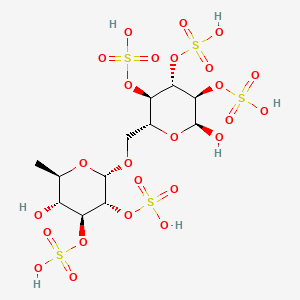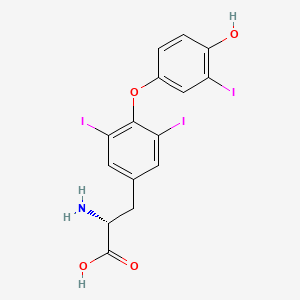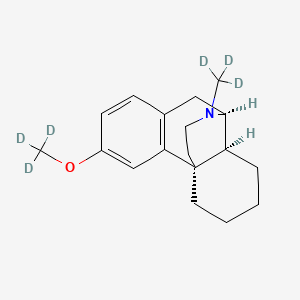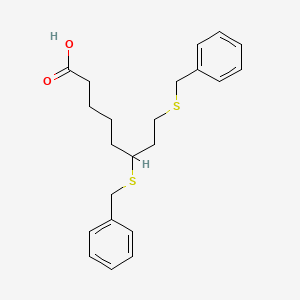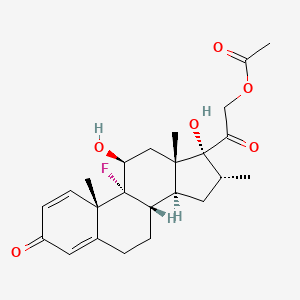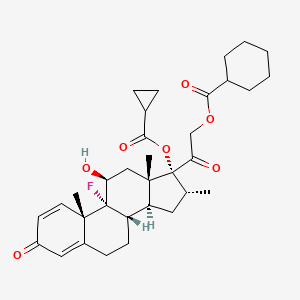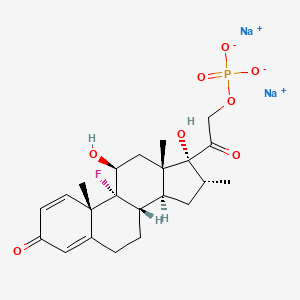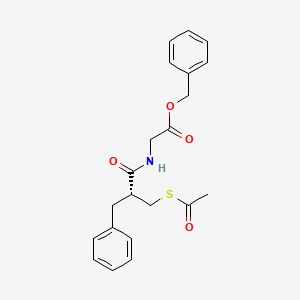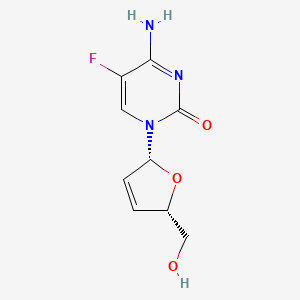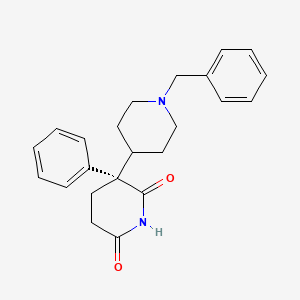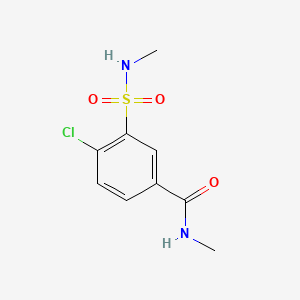
Diapamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diapamide is a thiazide-like diuretic used primarily in the treatment of hypertension and edema due to congestive heart failure. It is known for its ability to reduce the risk of major cardiovascular events and heart failure in hypertensive patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diapamide is synthesized through a multi-step process involving the reaction of 4-chloro-3-sulfamoylbenzoic acid with 2-methylindoline. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, especially involving the chloro and sulfamoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Diapamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of diuretic mechanisms and drug interactions.
Biology: Investigated for its effects on cellular ion transport and signaling pathways.
Medicine: Extensively studied for its antihypertensive properties and potential benefits in heart failure management.
Industry: Utilized in the development of new diuretic drugs and formulations.
Mechanism of Action
Diapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the sodium-chloride cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride cotransporter and associated signaling pathways .
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar antihypertensive effects.
Chlorthalidone: A thiazide-like diuretic known for its long duration of action.
Furosemide: A loop diuretic with a different mechanism but similar diuretic effects.
Uniqueness of Diapamide: this compound is unique in its ability to lower blood pressure without significantly affecting glucose or lipid metabolism. This makes it a preferred choice for patients with metabolic concerns .
Properties
CAS No. |
3688-85-5 |
|---|---|
Molecular Formula |
C9H11ClN2O3S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
4-chloro-N-methyl-3-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-11-9(13)6-3-4-7(10)8(5-6)16(14,15)12-2/h3-5,12H,1-2H3,(H,11,13) |
InChI Key |
REQFWARMBJWJAQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |
Appearance |
Solid powder |
| 3688-85-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-chloro-N-methyl-3-(methylsulfamoyl)benzamide diapamide thiamizide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


